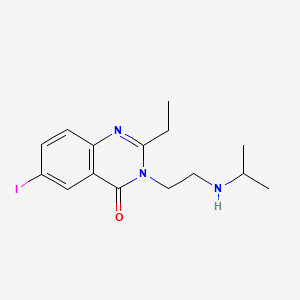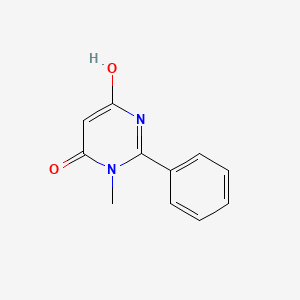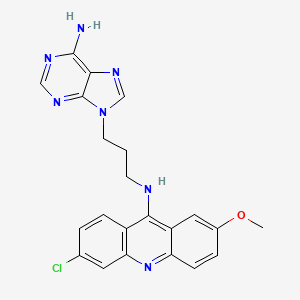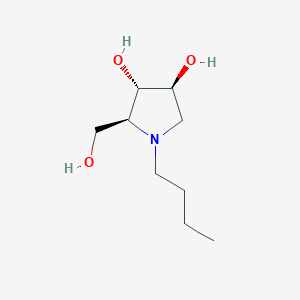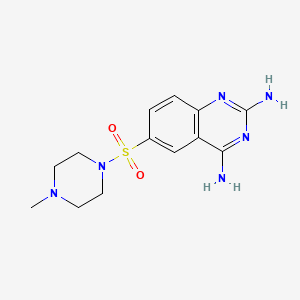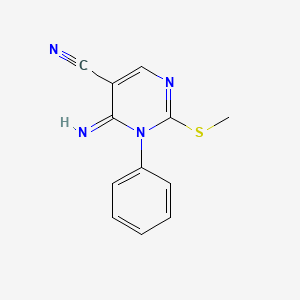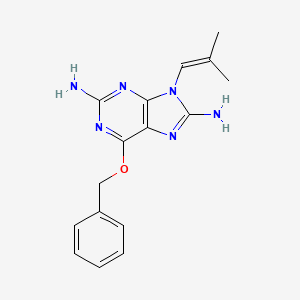![molecular formula C16H23F3N2 B15214991 N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine CAS No. 820984-59-6](/img/structure/B15214991.png)
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring via a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with N-butylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, due to the presence of the trifluoromethyl group which can enhance binding affinity.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}morpholine:
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}azepane: Features an azepane ring, which may influence its reactivity and biological activity.
Uniqueness
N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine is unique due to the combination of its trifluoromethyl group and pyrrolidine ring, which can confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrolidine ring provides a rigid structure that can influence its binding interactions and reactivity.
Propiedades
Número CAS |
820984-59-6 |
|---|---|
Fórmula molecular |
C16H23F3N2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
N-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H23F3N2/c1-2-3-10-21(14-8-9-20-11-14)12-13-6-4-5-7-15(13)16(17,18)19/h4-7,14,20H,2-3,8-12H2,1H3 |
Clave InChI |
OKWPFNALAQQZAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



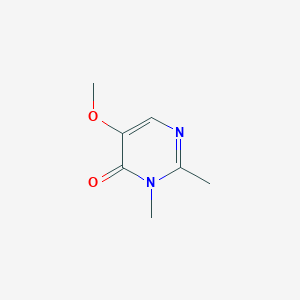


![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)

